molecular formula C14H15N5O4 B10923811 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B10923811
M. Wt: 317.30 g/mol
InChI Key: KRDIJDYRJCESNC-MHWRWJLKSA-N
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Description

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a complex organic compound that features a hydrazide functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyphenyl and nitropyrazolyl groups in its structure suggests it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the condensation of 4-hydroxyacetophenone with 4-nitro-1H-pyrazole-1-carbohydrazide. The reaction is usually carried out in an ethanol solution with a catalytic amount of acetic acid. The mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The presence of both hydroxy and nitro groups allows for diverse interactions with biological molecules, potentially leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is unique due to the combination of hydroxyphenyl and nitropyrazolyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C14H15N5O4

Molecular Weight

317.30 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H15N5O4/c1-10(11-2-4-13(20)5-3-11)16-17-14(21)6-7-18-9-12(8-15-18)19(22)23/h2-5,8-9,20H,6-7H2,1H3,(H,17,21)/b16-10+

InChI Key

KRDIJDYRJCESNC-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C=C(C=N1)[N+](=O)[O-])/C2=CC=C(C=C2)O

Canonical SMILES

CC(=NNC(=O)CCN1C=C(C=N1)[N+](=O)[O-])C2=CC=C(C=C2)O

Origin of Product

United States

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